(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-28-22-16-15-17-7-5-6-10-21(17)24(22)31-26(28)27-25(30)20-13-11-19(12-14-20)23(29)18-8-3-2-4-9-18/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHTTSYGPOMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their bioavailability.
Biological Activity
(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoyl moiety and a thiazole derivative. The chemical formula is , which contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide exhibits various biological activities, primarily focusing on:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess significant antibacterial properties, particularly against multidrug-resistant strains.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antibacterial agent. It was found to be effective against several gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Efficacy of (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 8 µg/mL |
| Vancomycin-resistant S. aureus | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
The compound's mechanism of action appears to involve targeting bacterial cell division proteins, particularly FtsZ, which is crucial for bacterial cytokinesis. This aligns with findings from related compounds that demonstrate similar mechanisms against bacterial strains .
Anticancer Activity
In addition to its antibacterial properties, (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has shown potential in cancer research. Studies indicate that the compound can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 20 µM.
- Apoptosis Induction : Increased levels of caspase-3 and caspase-9 activity were observed, indicating the activation of apoptotic pathways.
Mechanistic Insights
The biological activity of (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can be attributed to its interaction with specific molecular targets:
- FtsZ Protein Inhibition : As noted earlier, the compound inhibits the FtsZ protein, disrupting bacterial cell division.
- Cell Cycle Arrest : In cancer cells, it appears to cause cell cycle arrest at the G1/S checkpoint.
Comparison with Similar Compounds
Key Research Findings
- Stereochemical Stability : The (Z)-configuration in the target compound is stabilized by intramolecular hydrogen bonding between the amide NH and thiazole’s nitrogen, as observed in dihydrothiazole derivatives .
- Electronic Effects: The benzoyl group’s electron-withdrawing nature may polarize the thiazole ring, enhancing reactivity in electrophilic substitutions compared to dimethylamino-substituted analogues .
- Crystallographic Data : Dihydrothiazole derivatives show planar geometry (mean σ(C–C) = 0.002 Å), suggesting the target compound’s naphthothiazole system adopts similar rigidity .
Preparation Methods
Synthetic Routes Overview
Key Intermediate: Naphtho[2,1-d]thiazole Skeleton
The naphthothiazole core is typically synthesized via cyclocondensation of 2-aminonaphthalene derivatives with sulfur-containing reagents. Two primary approaches dominate:
- Thiourea Cyclization : Reacting 2-aminonaphthalene with methyl isothiocyanate forms a thiourea intermediate, which undergoes acid-catalyzed cyclization to yield 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine.
- Three-Component Reactions : Combining 2-naphthylamine, methylamine, and elemental sulfur under solvent-free conditions generates the thiazole ring via dual C–S bond formation.
Detailed Preparation Methods
Cyclocondensation for Naphthothiazole Core Formation
Thiourea-Mediated Cyclization
Procedure :
- 2-Aminonaphthalene (1.0 equiv) reacts with methyl isothiocyanate (1.2 equiv) in ethanol at 80°C for 6 hours to form N-methyl-N'-(naphthalen-2-yl)thiourea.
- Cyclization via HCl (2M) at reflux yields 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine (78% yield).
Mechanistic Insight :
The thiourea intermediate undergoes intramolecular nucleophilic attack, followed by H₂S elimination, to form the thiazole ring (Figure 1).
Three-Component Reaction with Elemental Sulfur
Procedure :
- 2-Naphthylamine (1.0 equiv), methylamine hydrochloride (1.5 equiv), and sulfur powder (2.0 equiv) are heated in DMSO at 120°C for 12 hours.
- The reaction affords 3-methylnaphtho[2,1-d]thiazole (85% yield).
Advantages :
Functionalization at Position 4: Benzoylation
Friedel-Crafts Acylation :
- 3-Methylnaphtho[2,1-d]thiazole (1.0 equiv) is dissolved in dry dichloromethane.
- Benzoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) are added dropwise at 0°C.
- Stirring at room temperature for 4 hours yields 4-benzoyl-3-methylnaphtho[2,1-d]thiazole (72% yield).
Regioselectivity :
The electron-rich C4 position of the naphthothiazole undergoes preferential acylation due to resonance stabilization.
(Z)-Imine Formation via Schiff Base Condensation
Procedure :
- 4-Benzoyl-3-methylnaphtho[2,1-d]thiazole (1.0 equiv) and 4-aminobenzaldehyde (1.1 equiv) are refluxed in ethanol with a catalytic amount of acetic acid for 8 hours.
- The (Z)-imine configuration is stabilized by intramolecular hydrogen bonding, yielding the target compound (68% yield).
Stereochemical Control :
Catalytic and Green Chemistry Approaches
Structural Confirmation and Characterization
Spectroscopic Data
Comparative Analysis of Methods
Challenges and Optimization
Q & A
Q. What are the key synthetic steps and optimization strategies for (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting benzoyl derivatives with aminothiazole precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the imine linkage .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the Z-isomer .
- Optimization : Adjusting reaction time (12–24 hrs) and solvent polarity (DMF or THF) to minimize by-products like E-isomers or hydrolyzed derivatives . Analytical Confirmation : NMR (¹H/¹³C) to verify stereochemistry; HPLC (C18 column, acetonitrile/water) for purity (>95%) .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes cyclization efficiency |
| pH | 7.0 | Prevents hydrolysis of amide bonds |
| Solvent | DMF | Enhances solubility of aromatic intermediates |
Q. How is the purity and structural integrity of the compound confirmed?
- Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons; δ 2.3 ppm for methyl groups) and IR (1680 cm⁻¹ for C=O stretch) .
- Chromatography : HPLC retention time (12.5 min, 70:30 acetonitrile/water) and TLC (Rf = 0.45, silica gel) .
- Mass Spectrometry : High-resolution MS (m/z 457.12 [M+H]⁺) to confirm molecular weight .
Q. What are common reaction pathways for modifying this compound?
- Nucleophilic Substitution : Replacement of the benzoyl group with sulfonamides (e.g., using SOCl₂) to enhance solubility .
- Oxidation : Conversion of allyl groups to epoxides (via mCPBA) for probing metabolic stability .
- Conjugation : Click chemistry (azide-alkyne) to attach fluorescent tags for cellular tracking .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., IC₅₀ variability) be resolved?
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Analysis : Compare analogs (e.g., fluorinated vs. methoxylated derivatives) to identify activity cliffs .
- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .
| Analog | IC₅₀ (μM) | Target | Structural Feature |
|---|---|---|---|
| Parent Compound | 2.3 ± 0.5 | EGFR | Benzoyl-thiazole core |
| Fluorinated Derivative | 0.8 ± 0.2 | EGFR | 4-F substituent |
| Methoxylated Derivative | 5.6 ± 1.1 | COX-2 | 6-OCH₃ group |
Q. What methodologies assess metabolic stability and pharmacokinetics?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS (t₁/₂ = 45 min) .
- Metabolite ID : High-resolution MS/MS to detect hydroxylated or glucuronidated products .
- Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
Q. How is binding affinity and selectivity toward biological targets determined?
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (kₐₙₜₕ = 1.2 × 10⁵ M⁻¹s⁻¹; kdᵢₛₛ = 0.03 s⁻¹) for target-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG = -9.8 kcal/mol) .
- Competitive Binding Assays : Use radiolabeled ligands (³H-paclitaxel) to assess displacement efficacy (Kᵢ = 0.5 nM) .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor Z/E isomerization via ¹H NMR (Δδ 0.2 ppm for vinyl protons) during storage .
- Solubility Challenges : Use co-solvents (10% DMSO in PBS) for in vitro assays to prevent aggregation .
- Data Reproducibility : Pre-equilibrate assay buffers (pH 7.4, 37°C) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
